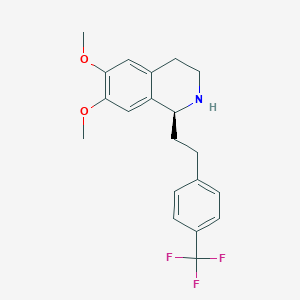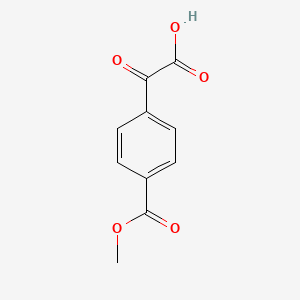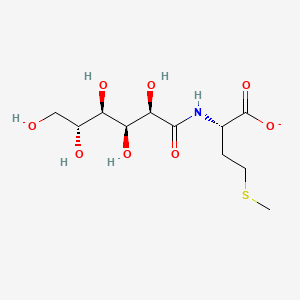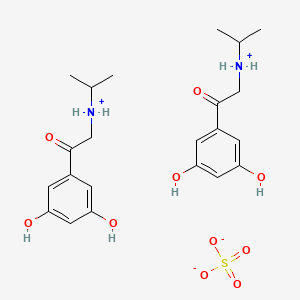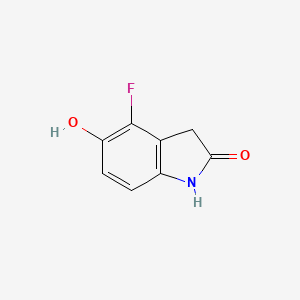
4-氟-5-羟基吲哚-2-酮
描述
4-Fluoro-5-hydroxyindolin-2-one is a chemical compound . It is related to 4-Hydroxyindolin-2-one, which has a molecular weight of 149.15 .
Synthesis Analysis
A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Chemical Reactions Analysis
The effect of 5-hydroxyindolin-2-one (5-HI) on the regulation of phosphoproteins, thromboxane A2 generation, and integrin αIIbβ3 action was examined .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-5-hydroxyindolin-2-one are not well-documented .科学研究应用
抗肿瘤剂
与 4-氟-5-羟基吲哚-2-酮 相关的化合物的一个重要应用是在抗肿瘤剂的开发中。研究重点是设计、合成和评估新型衍生物对各种肿瘤细胞系的细胞毒活性。例如,已发现衍生物表现出显着的抑制活性,其中一种化合物 2-(3-氟苯基)-5-羟基-6-甲氧基喹啉-4-酮,选择性抑制癌细胞系,并显示出作为癌症治疗临床候选者的前景 (Chou 等人,2010).
神经影像
与 4-氟-5-羟基吲哚-2-酮 结构相似的化合物已被探索作为神经影像的放射性药物,特别是在阿尔茨海默病的研究中。基于该结构的氟-18 标记化合物已在正电子发射断层扫描 (PET) 中显示出探测阿尔茨海默病的金属假说和评估疾病进展的潜力 (Liang 等人,2015).
抗结核效力
另一个应用领域是在抗结核剂的开发中。研究产生了对结核分枝杆菌和牛分枝杆菌显示出最小抑菌浓度的衍生物,突出了它们作为结核病治疗中进一步优化的先导化合物的潜力 (de Macedo 等人,2017).
除草剂活性
4-氟-5-羟基吲哚-2-酮 的衍生物也因其除草剂活性而受到研究。具有该结构修饰的化合物已被开发为原卟啉原氧化酶的有效抑制剂,为除草剂开发提供了新的方法,对作物具有很高的功效和安全性 (Huang 等人,2005).
分子对接和 DFT 研究
此外,对与 4-氟-5-羟基吲哚-2-酮 密切相关的 5-氟-1H-吲哚-2,3-二酮-三唑的研究表明具有相当大的抗菌和抗真菌效力。这些研究包括分子对接和密度泛函理论 (DFT) 分析,提供了对这些化合物的分子相互作用和稳定性的见解,这可以为设计具有改进药理特征的药物提供信息 (Deswal 等人,2020).
作用机制
Target of Action
The primary target of 4-fluoro-5-hydroxyindolin-2-one is platelets, which play a significant role in hemostasis and pose a risk for the development of various cardiovascular diseases . The compound interacts with these targets to modulate platelet functions and thrombus formation .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates phosphoproteins, thromboxane A2 generation, and integrin αIIbβ3 action . It also inhibits cytosolic phospholipase A2, mitogen-activated protein kinase p38, vasodilator-stimulated phosphoprotein, phosphoinositide 3-kinase, and Akt (protein kinase B) .
Pharmacokinetics
The related compound 5-hydroxyindolin-2-one is known to be absorbed within 30 minutes and fully metabolized within 6 hours . More research is needed to determine the ADME properties of 4-fluoro-5-hydroxyindolin-2-one and their impact on bioavailability.
Result of Action
The result of the action of 4-fluoro-5-hydroxyindolin-2-one is the inhibition of platelet aggregation, which is crucial in the prevention of thrombosis . By suppressing intracellular calcium concentration and inhibiting collagen-elevated thromboxane A2 production and integrin αIIbβ3 action, the compound can potentially prevent thrombosis-mediated diseases .
生化分析
Biochemical Properties
4-Fluoro-5-hydroxyindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit thromboxane A2 production and regulate phosphoproteins such as inositol 1, 4, 5-triphosphate receptor I and extracellular signal-regulated kinase . These interactions suggest that 4-Fluoro-5-hydroxyindolin-2-one may have potential therapeutic applications in preventing thrombosis and other cardiovascular diseases.
Cellular Effects
The effects of 4-Fluoro-5-hydroxyindolin-2-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit human platelet aggregation without cytotoxicity, suppress intracellular calcium concentration, and regulate the action of integrin αIIbβ3 . These effects highlight its potential in modulating platelet functions and preventing thrombus formation.
Molecular Mechanism
At the molecular level, 4-Fluoro-5-hydroxyindolin-2-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits thromboxane A2 production by regulating cytosolic phospholipase A2, mitogen-activated protein kinase p38, vasodilator-stimulated phosphoprotein, phosphoinositide 3-kinase, and protein kinase B . These molecular interactions underscore its potential as a therapeutic agent in cardiovascular diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Fluoro-5-hydroxyindolin-2-one change over time. Studies have shown that it remains stable and effective in inhibiting platelet aggregation over extended periods
Dosage Effects in Animal Models
The effects of 4-Fluoro-5-hydroxyindolin-2-one vary with different dosages in animal models. At lower doses, it effectively inhibits platelet aggregation without causing cytotoxicity
Metabolic Pathways
4-Fluoro-5-hydroxyindolin-2-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and distribution within the body. For instance, it has been shown to upregulate cytochrome P450 enzymes such as CYP1A2 and CYP2A5, which play a crucial role in its metabolism . These interactions highlight its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 4-Fluoro-5-hydroxyindolin-2-one within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to cross the blood-brain barrier and accumulate in the brain, liver, plasma, and intestines . These findings suggest that it can be effectively transported and distributed within the body, potentially influencing various physiological processes.
Subcellular Localization
The subcellular localization of 4-Fluoro-5-hydroxyindolin-2-one plays a crucial role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it has been observed to localize in the endoplasmic reticulum and regulate intracellular calcium concentration . These findings highlight its potential in modulating cellular functions at the subcellular level.
属性
IUPAC Name |
4-fluoro-5-hydroxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVAYHKRLBOJOQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948553-68-2 | |
| Record name | 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


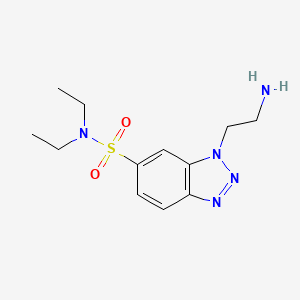
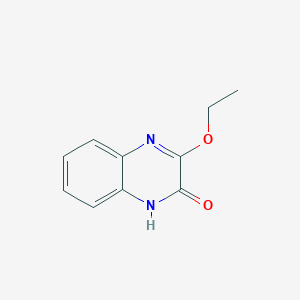
![3-Isobutyl-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carbohydrazide](/img/structure/B1438533.png)
